Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C18H17Cl2NO4S and a molecular weight of 414.31 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine to form the corresponding amide. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response . By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties and used in the synthesis of various derivatives.
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide: Studied for its anti-inflammatory properties and ability to inhibit COX-2.
2-(2,4-Dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide: Known for its biological activity and potential use in medicinal chemistry.
The uniqueness of METHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21Cl2NO4S |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-3-11-4-6-13-16(8-11)28-19(18(13)20(25)26-2)23-17(24)10-27-15-7-5-12(21)9-14(15)22/h5,7,9,11H,3-4,6,8,10H2,1-2H3,(H,23,24) |
InChI Key |
ZGDRDVAKWZHPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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